
1,3-Diethylimidazolium bis(trifluoromethylsulfonyl)imide; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethylimidazolium bis(trifluoromethylsulfonyl)imide is a chemical compound with the formula C9H13F6N3O4S2. It has a molecular weight of 405.338 . This compound is also known by its CAS Registry Number, 174899-88-8 .
Molecular Structure Analysis
The molecular structure of 1,3-Diethylimidazolium bis(trifluoromethylsulfonyl)imide has been studied using density functional theory (DFT) methods . The compound has a complex structure with multiple interactions and conformational states .Physical And Chemical Properties Analysis
This compound has a molecular weight of 405.3 g/mol . It has 0 hydrogen bond donor count, 11 hydrogen bond acceptor count, and 4 rotatable bond count . Its exact mass and monoisotopic mass are 405.02516722 g/mol . The topological polar surface area is 94.8 Ų .Mecanismo De Acción
Target of Action
This compound belongs to a class of materials known as ionic liquids, which are salts in a liquid state . Ionic liquids have a broad range of applications due to their unique properties, such as low melting points, high thermal stability, and excellent solvation potential .
Mode of Action
The mode of action of 1,3-Diethylimidazolium bis(trifluoromethylsulfonyl)imide is largely dependent on its application. For instance, in the context of lithium-ion batteries, similar ionic liquids have been used as electrolytic materials . They interact with the anode and cathode during the charge-discharge cycle, facilitating the movement of ions .
Biochemical Pathways
It’s important to note that ionic liquids can interact with biological systems and may have potential uses in biotechnology .
Pharmacokinetics
As an ionic liquid, its bioavailability would likely depend on factors such as its concentration, the specific biological system , and the route of administration .
Result of Action
It’s worth noting that ionic liquids can have a variety of effects depending on their structure and the biological system they interact with .
Action Environment
The action, efficacy, and stability of 1,3-Diethylimidazolium bis(trifluoromethylsulfonyl)imide can be influenced by various environmental factors. For instance, temperature can affect the physical properties of ionic liquids, such as density and phase transition . Other factors, such as pH and the presence of other substances, could also potentially influence its action .
Propiedades
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1,3-diethylimidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.C2F6NO4S2/c1-3-8-5-6-9(4-2)7-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H,3-4H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAIOLBOVJMROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F6N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethylimidazolium bis(trifluoromethylsulfonyl)imide | |
CAS RN |
174899-88-8 |
Source


|
| Record name | 1H-Imidazolium, 1,3-diethyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174899-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


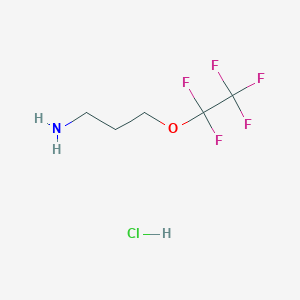
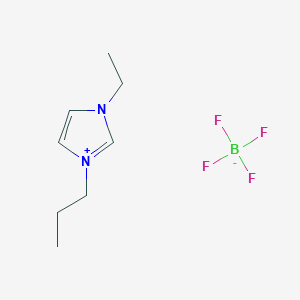

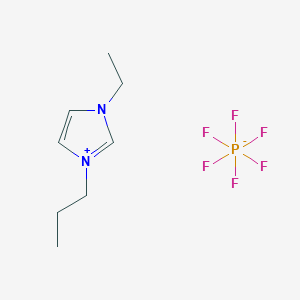
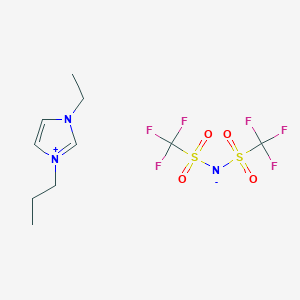


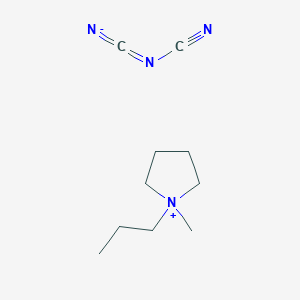
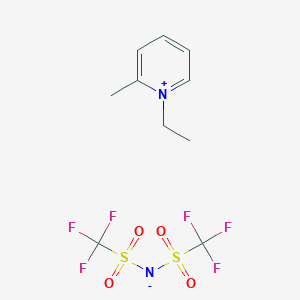

![Tris[2-(p-tolyl)pyridine]iridium(III), 99%](/img/structure/B6310744.png)

